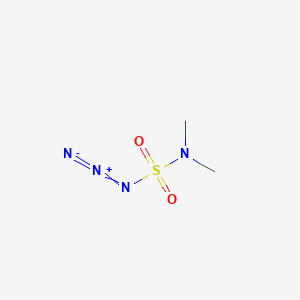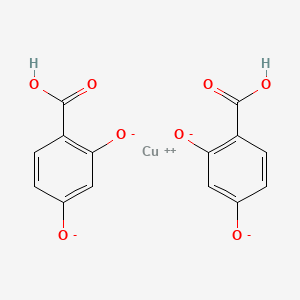
Bis(4-hydroxysalicylato(2-)-O1,O2)cuprate(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-hydroxysalicylato(2-)-O1,O2)cuprate(2-) is a coordination compound where copper is complexed with two 4-hydroxysalicylate ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-hydroxysalicylato(2-)-O1,O2)cuprate(2-) typically involves the reaction of copper(II) salts with 4-hydroxysalicylic acid under controlled conditions. One common method is to dissolve copper(II) sulfate in water and then add an aqueous solution of 4-hydroxysalicylic acid. The mixture is stirred and heated to facilitate the formation of the complex. The resulting product is then filtered, washed, and dried to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for Bis(4-hydroxysalicylato(2-)-O1,O2)cuprate(2-) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pH, and concentration, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(4-hydroxysalicylato(2-)-O1,O2)cuprate(2-) can undergo various chemical reactions, including:
Oxidation: The copper center can participate in redox reactions, where it can be oxidized or reduced depending on the reaction conditions.
Substitution: The hydroxyl groups on the salicylate ligands can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used to oxidize the copper center.
Nucleophiles: Ammonia or other amines can be used in substitution reactions to replace the hydroxyl groups.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of copper(III) complexes, while substitution reactions may yield new coordination compounds with different ligands.
Applications De Recherche Scientifique
Bis(4-hydroxysalicylato(2-)-O1,O2)cuprate(2-) has several scientific research applications:
Chemistry: It is used as a model compound to study coordination chemistry and the behavior of copper complexes.
Biology: The compound’s potential biological activity is of interest, particularly its interactions with biomolecules and potential therapeutic applications.
Medicine: Research is ongoing to explore its use in medical applications, such as antimicrobial agents or enzyme inhibitors.
Industry: The compound’s unique properties make it a candidate for use in catalysis and material science.
Mécanisme D'action
The mechanism of action of Bis(4-hydroxysalicylato(2-)-O1,O2)cuprate(2-) involves its ability to interact with various molecular targets. The copper center can coordinate with different ligands, influencing the compound’s reactivity and stability. The hydroxyl groups on the salicylate ligands can form hydrogen bonds and participate in other interactions, affecting the compound’s overall behavior.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(4-hydroxycoumarin) derivatives: These compounds also contain hydroxyl groups and exhibit similar coordination chemistry.
Copper(II) salicylate: Another copper complex with salicylate ligands, but without the hydroxyl groups.
Uniqueness
Bis(4-hydroxysalicylato(2-)-O1,O2)cuprate(2-) is unique due to the presence of both hydroxyl and salicylate groups, which provide distinct chemical properties and reactivity
Propriétés
Numéro CAS |
32628-05-0 |
|---|---|
Formule moléculaire |
C14H8CuO8-2 |
Poids moléculaire |
367.75 g/mol |
Nom IUPAC |
copper;4-carboxybenzene-1,3-diolate |
InChI |
InChI=1S/2C7H6O4.Cu/c2*8-4-1-2-5(7(10)11)6(9)3-4;/h2*1-3,8-9H,(H,10,11);/q;;+2/p-4 |
Clé InChI |
UCPROVVOIQFRKZ-UHFFFAOYSA-J |
SMILES canonique |
C1=CC(=C(C=C1[O-])[O-])C(=O)O.C1=CC(=C(C=C1[O-])[O-])C(=O)O.[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


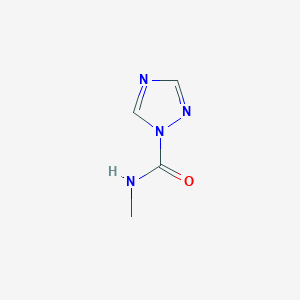
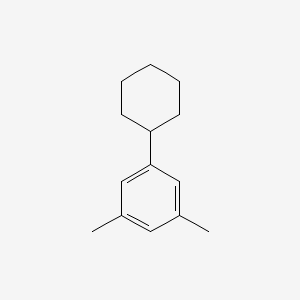
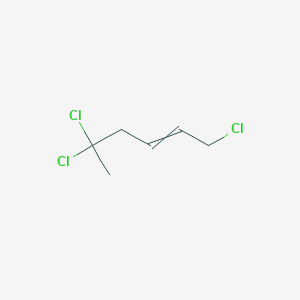
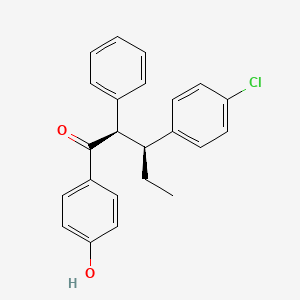

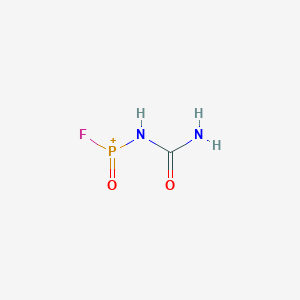
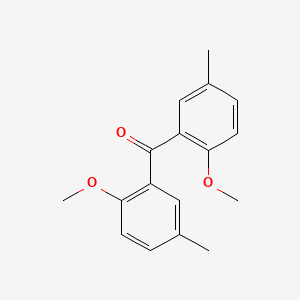
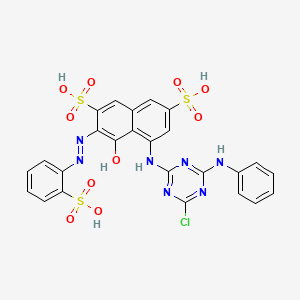
![Pyrido[3,2-a]phenazin-5-ol, 7,12-dioxide](/img/structure/B14693332.png)
![1-[Bis(benzylsulfanyl)methyl]-4-methoxybenzene](/img/structure/B14693342.png)
![2,2,4,4-Tetramethylbicyclo[1.1.0]butane](/img/structure/B14693346.png)


